Molinazone
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Overview
Description
Preparation Methods
Molinazone can be synthesized by treating aromatic o-aminocarboxylic acid hydrazides . The detailed synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be prepared through standard organic synthesis techniques involving the appropriate starting materials and reagents.
Chemical Reactions Analysis
Molinazone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Molinazone is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound’s biological activities are being explored, although specific details are not widely available.
Medicine: This compound has shown potential as an antipyretic compound, which means it may help reduce fever.
Industry: The compound’s properties make it suitable for various industrial applications, including its use as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of Molinazone is not well-documented in the available literature. like many small molecules, it is likely to interact with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Molinazone can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Properties
CAS No. |
5581-46-4 |
---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-morpholin-4-yl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C11H12N4O2/c16-11-9-3-1-2-4-10(9)12-13-15(11)14-5-7-17-8-6-14/h1-4H,5-8H2 |
InChI Key |
MSBSMNOJAAJSGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1COCCN1N2C(=O)C3=CC=CC=C3N=N2 |
Appearance |
Solid powder |
Key on ui other cas no. |
5581-46-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molinazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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